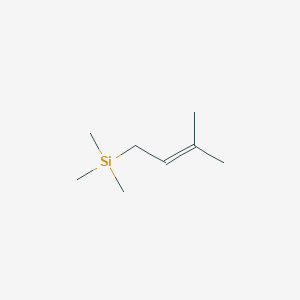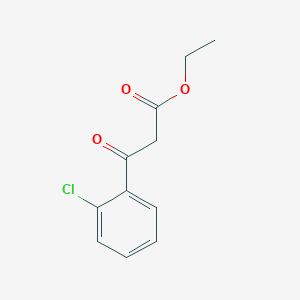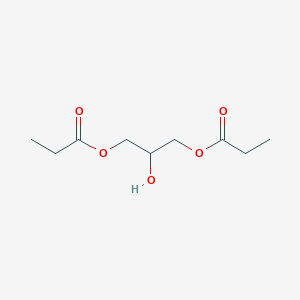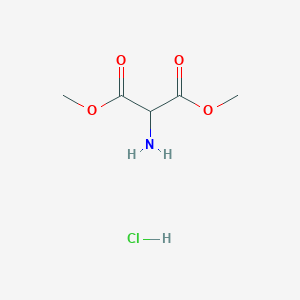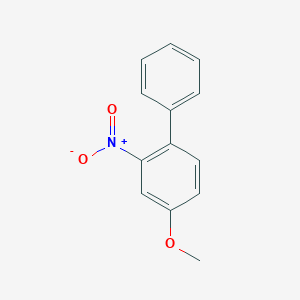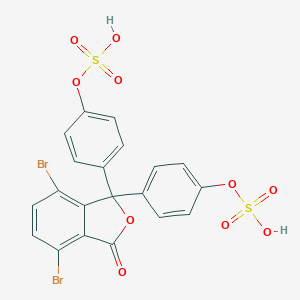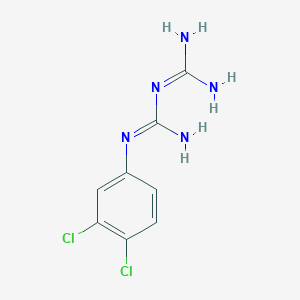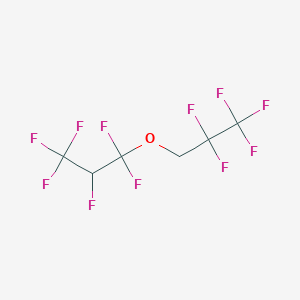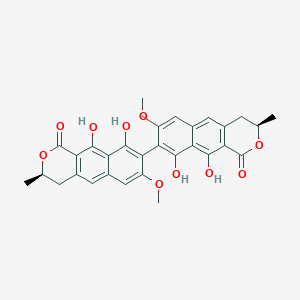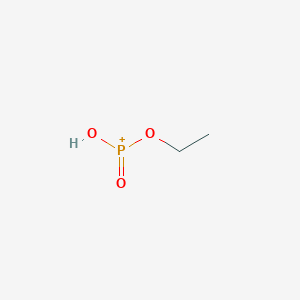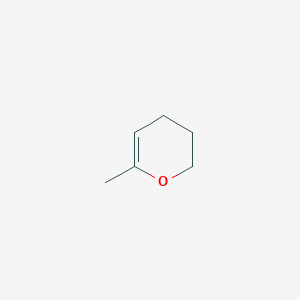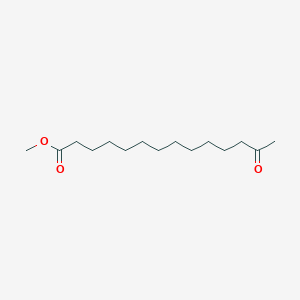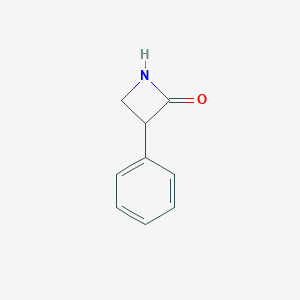
3-phenylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenylazetidin-2-one is a heterocyclic organic compound with the molecular formula C9H9NO. It belongs to the class of β-lactams, which are four-membered lactam rings. This compound is of significant interest due to its structural similarity to β-lactam antibiotics, such as penicillins and cephalosporins, which are widely used in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: This reaction is carried out under mild conditions using propylphosphonic anhydride (T3P®) as an acid activator . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of 3-phenylazetidin-2-one often employs the same synthetic routes as laboratory methods but on a larger scale. The use of efficient and green methods, such as the T3P®-mediated synthesis, is preferred to minimize environmental impact and improve yield .
化学反応の分析
Types of Reactions: 3-phenylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the β-lactam ring is opened to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like triethylamine and phosphorous oxychloride in refluxing toluene are employed for nucleophilic substitutions.
Major Products: The major products formed from these reactions include various β-lactam derivatives, β-amino alcohols, and β-amino acids .
科学的研究の応用
3-phenylazetidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-phenylazetidin-2-one involves its interaction with bacterial enzymes. The β-lactam ring mimics the structure of the D-Ala-D-Ala moiety of peptidoglycan, a key component of bacterial cell walls. This mimicry allows the compound to bind to and inhibit penicillin-binding proteins (PBPs), which are essential for cell wall synthesis. The inhibition of PBPs leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
類似化合物との比較
Penicillins: These are β-lactam antibiotics with a similar four-membered lactam ring structure.
Cephalosporins: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.
Carbapenems: β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamase enzymes.
Uniqueness: 3-phenylazetidin-2-one is unique due to its specific structural features and reactivity. Unlike penicillins and cephalosporins, it has a phenyl group attached to the β-lactam ring, which imparts distinct chemical properties and potential biological activities .
特性
CAS番号 |
17197-57-8 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
3-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO/c11-9-8(6-10-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11) |
InChIキー |
FLYOGASEASLVLV-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
正規SMILES |
C1C(C(=O)N1)C2=CC=CC=C2 |
Key on ui other cas no. |
17197-57-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


